molecular formula C19H22N4O5 B2670144 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172381-55-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2670144
CAS RN: 1172381-55-3
M. Wt: 386.408
InChI Key: ITPBAIDSOOEDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide” is a derivative of N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, including compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, have been studied. These complexes demonstrated significant antioxidant activity, highlighting the potential of such compounds in developing therapeutics with antioxidant properties (Chkirate et al., 2019).

Receptor Antagonism

Research on derivatives closely related to this compound has led to the development of selective antagonist ligands for the A2B adenosine receptors. Such compounds serve as useful tools for the pharmacological characterization of these receptors, contributing to the understanding of receptor-mediated physiological and pathological processes (Baraldi et al., 2004).

Kinase Inhibition and Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Such studies are crucial for understanding the structure-activity relationships that contribute to the development of novel anticancer agents (Fallah-Tafti et al., 2011).

Future Directions

Given the compound’s potential in treating metabolic syndrome disorders and certain types of cancer , future research could focus on further understanding its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its efficacy and safety.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-13-8-15(19(25)22-4-6-26-7-5-22)21-23(13)11-18(24)20-10-14-2-3-16-17(9-14)28-12-27-16/h2-3,8-9H,4-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPBAIDSOOEDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.